

Application Notes & Protocols: Determination of Broussonin C Antioxidant Activity using the DPPH Method

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Broussonin C	
Cat. No.:	B048655	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: **Broussonin C** is a prenylated flavanoid isolated from the paper mulberry (Broussonetia kazinoki). Like many phenolic compounds, it is investigated for its various biological activities, including its potential as an antioxidant. Antioxidants are crucial for mitigating the damaging effects of oxidative stress, a process implicated in numerous diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common, rapid, and reliable method for evaluating the free-radical scavenging capacity of compounds.[1][2] This method is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[3] The reduction of the DPPH radical is visually apparent as a color change from deep violet to a pale yellow, which can be quantified spectrophotometrically by measuring the decrease in absorbance at approximately 517 nm.[4] These application notes provide a detailed protocol for assessing the antioxidant potential of **Broussonin C** using the DPPH method.

Principle of the DPPH Assay

The DPPH assay is based on a straightforward chemical reaction. The DPPH molecule is a stable free radical due to the delocalization of its spare electron across the molecule.[4] This delocalization gives it a deep violet color, with a maximum absorbance around 517 nm. When a solution of DPPH is mixed with a substance that can donate a hydrogen atom, such as **Broussonin C**, the DPPH radical is reduced to its non-radical form, DPPH-H

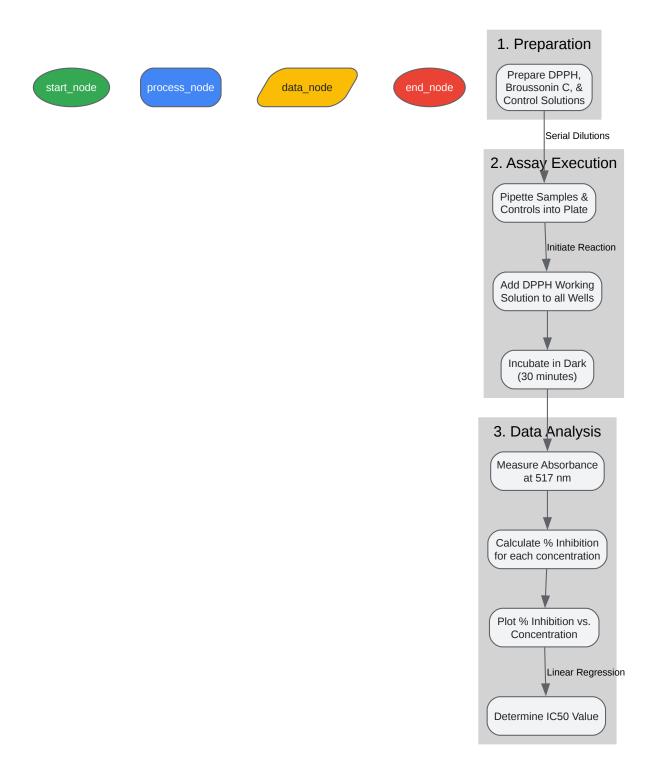


Methodological & Application

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(diphenylpicrylhydrazine). This reduction leads to a loss of the violet color. The degree of discoloration is directly proportional to the number of electrons or hydrogen atoms captured, and thus reflects the radical-scavenging activity of the antioxidant compound.





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